(R)-1-(Furan-2-yl)ethane-1,2-diol
Overview
Description
. This compound features a furan ring attached to a 1,2-ethanediol moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-(Furan-2-yl)ethane-1,2-diol typically involves the reaction of furfural with ethylene glycol under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(R)-1-(Furan-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid or 2-furancarboxaldehyde.
Reduction: Tetrahydrofuran derivatives.
Substitution: Ethers or esters of this compound.
Scientific Research Applications
(R)-1-(Furan-2-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (R)-1-(Furan-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. The furan ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediol: Lacks the furan ring, making it less versatile in chemical reactions.
1-(2-Furyl)-ethanol: Contains a single hydroxyl group, limiting its reactivity compared to (R)-1-(Furan-2-yl)ethane-1,2-diol.
2-Furylmethanol: Similar structure but with different reactivity due to the position of the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a furan ring and two hydroxyl groups, providing a combination of reactivity and versatility in chemical synthesis and biological interactions .
Properties
IUPAC Name |
(1R)-1-(furan-2-yl)ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSOKWRRCVPEJS-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447941 | |
Record name | 1,2-Ethanediol, 1-(2-furanyl)-, (1R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14086-08-9 | |
Record name | 1,2-Ethanediol, 1-(2-furanyl)-, (1R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the challenges associated with obtaining enantiomerically pure (1R)-1-(2-Furanyl)-1,2-ethanediol from readily available carbohydrates?
A: While (1R)-1-(2-Furanyl)-1,2-ethanediol can be obtained as a byproduct of acid-catalyzed dehydration of D-hexoses like glucose, this method presents several challenges. Firstly, the reaction yields a mixture of furan products, making isolation of the desired compound inefficient []. Secondly, the acidic conditions can lead to racemization of the chiral center, diminishing the enantiomeric purity of the product [].
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